(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYJHSCWRJSST-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the reaction of the cyclopropane intermediate with carbon dioxide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as cyclopropane ketones or carboxylic acids.
Reduction: Reduced products such as cyclopropane alcohols or aldehydes.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS 455267-88-6)
- Structure : Differs by fluorine substitution at the 2- and 6-positions instead of chlorine.
- Molecular Formula : C₁₀H₈O₂F₂; Molecular Weight : 198.16.
- Key Differences: Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the carboxylic acid’s acidity compared to chlorine. Applications: Used as a research chemical, similar to the dichloro analog, but with distinct pharmacokinetic properties due to fluorine’s lipophilicity .
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid (CAS 1181230-38-5)
- Structure : Contains a single chlorine substituent at the 2-position of the phenyl ring.
- Molecular Formula : C₁₀H₉ClO₂; Molecular Weight : 196.63.
- Key Differences: Substitution Pattern: Mono-chlorination reduces electronic effects and steric bulk, likely decreasing receptor affinity compared to the di-substituted analog. Reactivity: The absence of a 6-chloro substituent simplifies synthesis but may limit conformational rigidity critical for target engagement .
Functional Group Modifications
Methoxycarbonyl Derivatives (CAS 88335-97-1, 88335-86-8)
- Structure : Replace the carboxylic acid with methyl esters (COOMe).
- Key Differences :
- Solubility and Stability : Ester groups enhance lipophilicity and stability under acidic conditions compared to the free carboxylic acid.
- Synthetic Utility : Serve as intermediates for prodrug strategies, whereas the dichloro compound’s carboxylic acid group enables direct salt formation or conjugation .
1-(2-Aminoethyl) Cyclopropanecarboxylic Acid Hydrochloride (CAS 1421602-17-6)
- Structure: Features an aminoethyl side chain and a hydrochloride salt.
- Key Differences: Chemical Reactivity: The amino group introduces basicity, enabling ionic interactions absent in the dichloro compound. Applications: Suitable for peptide mimetics or metal coordination, contrasting with the dichloro compound’s role in aromatic-driven target binding .
Data Table: Comparative Analysis
| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound (Dichloro) | - | 2,6-Cl₂ | C₁₀H₈Cl₂O₂ | ~231.08 | High steric bulk, strong electron withdrawal |
| trans,rac-(1R,2R)-2-(2,6-F₂) Analog | 455267-88-6 | 2,6-F₂ | C₁₀H₈O₂F₂ | 198.17 | Enhanced acidity, lower steric hindrance |
| (1R,2R)-2-(2-Cl) Analog | 1181230-38-5 | 2-Cl | C₁₀H₉ClO₂ | 196.63 | Simplified synthesis, reduced potency |
| 1-(2-Aminoethyl) Cyclopropane HCl | 1421602-17-6 | NH₂CH₂CH₂- | C₆H₁₀ClNO₂ | 163.60 | Basic nitrogen, peptide mimetic utility |
Biological Activity
Overview
(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its two chlorine atoms on the phenyl ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry and biological studies due to its unique structural properties, which influence its biological activity.
- IUPAC Name : this compound
- CAS Number : 2227778-92-7
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 233.08 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It has the potential to modulate receptor activity, particularly in the context of neurological disorders.
The mechanism involves binding to active sites or allosteric sites on proteins, leading to changes in cellular signaling pathways and physiological responses.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies show that similar chlorinated compounds can exhibit antibacterial and antifungal activities. The presence of chlorine atoms enhances the lipophilicity and reactivity of the compound, potentially increasing its efficacy against microbial targets.
- Neurological Effects : Preliminary studies suggest that this compound may act as a pharmacophore in drug design for neurological conditions. Its structural similarity to known neuroactive compounds positions it as a candidate for further exploration in treating disorders like anxiety and depression .
- Enzyme Inhibition : Research has indicated that cyclopropane derivatives can act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways .
Case Studies
Several case studies have investigated the biological effects of chlorinated cyclopropane derivatives:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted that chlorinated cyclopropanes displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study noted that the presence of multiple chlorine substituents significantly enhanced the antibacterial potency .
- Pharmacological Profiling : A pharmacological study focused on the binding affinity of this compound to various receptors. The results indicated a strong binding affinity to dopamine receptors, suggesting potential applications in treating dopamine-related disorders .
Comparative Analysis
The unique properties of this compound can be compared with other similar compounds:
| Compound Name | Chlorine Substituents | Biological Activity |
|---|---|---|
| (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | 1 | Moderate |
| (1R,2R)-2-(Phenyl)cyclopropane-1-carboxylic acid | 0 | Low |
| (1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid | 2 | High |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in drug development:
text(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid + R-OH → (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylate ester
-
Conditions : Sulfuric acid catalyst, reflux in anhydrous alcohol (e.g., methanol, ethanol) .
-
Yield : Typically >85% for primary alcohols.
Reduction of Carboxylic Acid
The carboxylic acid can be reduced to its corresponding alcohol using strong reducing agents:
textThis compound → (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-methanol
-
Reagents : LiAlH₄ (lithium aluminum hydride) in dry THF.
-
Stereochemical Retention : The (1R,2R) configuration is preserved during reduction .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in electrophilic additions under acidic conditions:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O/H⁺ | 1-(2,6-Dichlorophenyl)-1,2-propanediol | 80°C, 12 hrs |
| HCl (gaseous) | 1-(2,6-Dichlorophenyl)-1-chloropropane-2-carboxylic acid | 0°C, 2 hrs |
Amide Formation
Reacts with amines to form bioactive amide derivatives, often explored in medicinal chemistry:
textThis compound + R-NH₂ → (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxamide
Biological Activity via Target Binding
Molecular docking studies reveal interactions with biological targets (e.g., ACO2 enzyme):
| Derivative | ΔG (kcal/mol) | Kb (M⁻¹) | Ligand Efficiency |
|---|---|---|---|
| Parent carboxylic acid | -6.5 | 5.94×10⁴ | 0.43 |
| 1-Amino-cyclopropane analogue | -6.4 | 4.94×10⁴ | 0.41 |
| Pyrazinoic acid (control) | -5.3 | 7.61×10³ | 0.35 |
Data from in silico studies comparing binding affinities .
Enantiomeric Resolution
Racemic mixtures are resolved using chiral amines to isolate (1R,2R) enantiomers:
| Resolving Agent | Yield | Enantiomeric Excess (ee) |
|---|---|---|
| (R)-2-Amino-3-phenylpropanamide | 29.5% | 86% |
| (S)-1-Phenylethanamine | 29.6% | 9% |
Optimal resolution achieved with (R)-configured amines .
Decarboxylation Under Oxidative Conditions
Decarboxylation occurs under strong oxidative conditions, forming substituted cyclopropanes:
textThis compound → (1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane + CO₂
Photochemical Reactions
The dichlorophenyl group undergoes UV-induced radical reactions:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid with high enantiomeric purity?
- Methodological Answer :
- Cyclopropanation : Use transition-metal-catalyzed reactions (e.g., Rh or Cu catalysts) with diazo precursors to form the strained cyclopropane ring. Asymmetric induction can be achieved via chiral ligands (e.g., bis-oxazoline ligands) to control stereochemistry .
- Chlorination : Introduce the 2,6-dichlorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions. Ensure regioselectivity by optimizing reaction conditions (e.g., temperature, solvent polarity) .
- Purification : Employ chiral HPLC or crystallization with chiral resolving agents to isolate the (1R,2R) enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary-phase GC/MS .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Analyze degradation products via LC-MS to identify hydrolysis or decarboxylation pathways .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare with structurally similar cyclopropane derivatives (e.g., fluorinated analogs) to infer stability trends .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound during ring-opening reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map transition states and bond dissociation energies. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate ring-opening pathways .
- Stereoelectronic Effects : Use NMR spectroscopy (e.g., - coupling in fluorinated analogs) to probe electronic effects of the 2,6-dichlorophenyl group on ring strain .
- Contradictions : Evidence for fluorinated cyclopropanes suggests increased stability due to electron-withdrawing groups, but dichlorophenyl substituents may introduce steric hindrance, altering reactivity .
Q. How can the compound’s potential as a enzyme inhibitor be evaluated, given its structural similarity to cyclopropane-based bioactive molecules?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., ACC deaminase) using fluorescence-based kinetic assays. Compare IC values with non-chlorinated analogs to assess the impact of chlorine substituents .
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with X-ray crystallography of enzyme-inhibitor complexes if feasible .
Data Contradictions and Resolution
Q. Conflicting reports exist on the optimal catalysts for cyclopropanation. How can researchers resolve these discrepancies?
- Methodological Answer :
- Comparative Studies : Screen Rh(II), Cu(I), and Pd(0) catalysts under identical conditions. Analyze yields and ee values using chiral chromatography .
- Meta-Analysis : Review literature on dichlorophenyl-substituted cyclopropanes. For example, Rh catalysts may favor higher enantioselectivity in sterically hindered systems, while Cu catalysts excel in electron-deficient substrates .
Safety and Handling Protocols
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated waste containers. Avoid aqueous disposal due to environmental persistence .
Spectroscopic Characterization
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. Compare with PubChem data for analogous cyclopropanes .
- NMR Analysis : Use - NOESY to identify vicinal coupling between cyclopropane protons and the dichlorophenyl group .
Comparative Reactivity
Q. How does the 2,6-dichlorophenyl substituent influence the compound’s reactivity compared to other aryl-substituted cyclopropanes?
- Methodological Answer :
- Electrochemical Studies : Measure reduction potentials via cyclic voltammetry. The electron-withdrawing Cl groups may stabilize radical intermediates during redox reactions .
- Comparative Synthesis : Synthesize analogs with 2-fluorophenyl or 2-methylphenyl groups. Compare reaction rates in ring-opening or cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
